molecular formula C20H13BrN2O B5085299 3-bromo-N'-9H-fluoren-9-ylidenebenzohydrazide

3-bromo-N'-9H-fluoren-9-ylidenebenzohydrazide

Cat. No. B5085299
M. Wt: 377.2 g/mol
InChI Key: IXDPBJGHJPDOSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-bromo-N'-9H-fluoren-9-ylidenebenzohydrazide, also known as BFH, is a chemical compound that has gained significant attention in the field of scientific research. This compound belongs to the class of hydrazones and has been extensively studied due to its potential applications in various fields, including medicinal chemistry, material science, and catalysis.

Mechanism of Action

The mechanism of action of 3-bromo-N'-9H-fluoren-9-ylidenebenzohydrazide is not fully understood, but researchers have proposed that it may act by inducing apoptosis, or programmed cell death, in cancer cells. Additionally, 3-bromo-N'-9H-fluoren-9-ylidenebenzohydrazide may inhibit the activity of certain enzymes that are involved in inflammation and oxidative stress.
Biochemical and Physiological Effects:
3-bromo-N'-9H-fluoren-9-ylidenebenzohydrazide has been shown to exhibit various biochemical and physiological effects, including the inhibition of cell proliferation and the induction of apoptosis in cancer cells. Additionally, 3-bromo-N'-9H-fluoren-9-ylidenebenzohydrazide has been shown to possess anti-inflammatory and antioxidant properties, which may help to reduce oxidative stress and inflammation in the body.

Advantages and Limitations for Lab Experiments

One of the advantages of using 3-bromo-N'-9H-fluoren-9-ylidenebenzohydrazide in lab experiments is its relatively simple synthesis method, which makes it readily available for researchers. Additionally, 3-bromo-N'-9H-fluoren-9-ylidenebenzohydrazide exhibits potent antitumor activity against various cancer cell lines, making it a promising candidate for further research. However, one of the limitations of using 3-bromo-N'-9H-fluoren-9-ylidenebenzohydrazide is its potential toxicity, which may limit its use in certain applications.

Future Directions

There are several future directions for the research of 3-bromo-N'-9H-fluoren-9-ylidenebenzohydrazide. One potential area of research is the development of novel derivatives of 3-bromo-N'-9H-fluoren-9-ylidenebenzohydrazide that exhibit improved antitumor activity and reduced toxicity. Additionally, researchers may investigate the potential applications of 3-bromo-N'-9H-fluoren-9-ylidenebenzohydrazide in other fields, such as material science and catalysis. Finally, further studies are needed to fully elucidate the mechanism of action of 3-bromo-N'-9H-fluoren-9-ylidenebenzohydrazide and its potential applications in the treatment of various diseases.

Synthesis Methods

The synthesis of 3-bromo-N'-9H-fluoren-9-ylidenebenzohydrazide can be achieved through the condensation reaction between 3-bromo-9H-fluorenone and benzohydrazide. This reaction is typically carried out in the presence of a suitable solvent and a catalyst, such as acetic acid or sulfuric acid. The resulting product is a yellow crystalline solid that can be purified through recrystallization.

Scientific Research Applications

3-bromo-N'-9H-fluoren-9-ylidenebenzohydrazide has been extensively studied for its potential applications in medicinal chemistry. Researchers have found that this compound exhibits potent antitumor activity against various cancer cell lines, including breast, colon, and lung cancer cells. Additionally, 3-bromo-N'-9H-fluoren-9-ylidenebenzohydrazide has been shown to possess anti-inflammatory and antioxidant properties, making it a promising candidate for the treatment of various diseases, including arthritis and neurodegenerative disorders.

properties

IUPAC Name

3-bromo-N-(fluoren-9-ylideneamino)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13BrN2O/c21-14-7-5-6-13(12-14)20(24)23-22-19-17-10-3-1-8-15(17)16-9-2-4-11-18(16)19/h1-12H,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXDPBJGHJPDOSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3C2=NNC(=O)C4=CC(=CC=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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